Diethyl cyclohexane-1,2-dicarboxylate

Catalog No.
S1536717
CAS No.
10138-59-7
M.F
C12H20O4
M. Wt
228.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl cyclohexane-1,2-dicarboxylate

CAS Number

10138-59-7

Product Name

Diethyl cyclohexane-1,2-dicarboxylate

IUPAC Name

diethyl cyclohexane-1,2-dicarboxylate

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3

InChI Key

ZTUZDYWYNQDJKR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCCC1C(=O)OCC

Canonical SMILES

CCOC(=O)C1CCCCC1C(=O)OCC

The exact mass of the compound Diethyl cyclohexane-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408342. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl cyclohexane-1,2-dicarboxylate (CAS 10138-59-7), also known as diethyl hexahydrophthalate, is a fully saturated aliphatic diester primarily utilized as a regulatory-compliant plasticizer, specialized solvent, and organic building block. Structurally, it is the hydrogenated analog of diethyl phthalate (DEP). By replacing the planar aromatic ring with a flexible cyclohexane ring, this compound maintains excellent solvency and plasticizing efficiency for polymers like PVC and cellulose derivatives while eliminating the regulatory and toxicity concerns associated with traditional aromatic phthalates. Its procurement value is anchored in its role as a direct, drop-in non-phthalate substitute and as an advanced precursor for synthesizing saturated polyesters and diols without requiring end-user high-pressure hydrogenation facilities[1].

Attempting to substitute diethyl cyclohexane-1,2-dicarboxylate with its aromatic counterpart, diethyl phthalate (DEP), or heavier saturated esters like DINCH, introduces critical formulation and compliance failures. DEP is subject to stringent global regulatory frameworks (such as REACH) due to its classification as an endocrine disruptor, making it a liability in consumer-facing plastics, cosmetics, and medical devices. Conversely, substituting with heavier non-phthalates (e.g., diisononyl cyclohexane-1,2-dicarboxylate) drastically increases viscosity and reduces solvation power, leading to poor compatibility in fast-fusing plastisols or low-viscosity solvent applications. Diethyl cyclohexane-1,2-dicarboxylate uniquely bridges this gap, providing the high mobility and solvency of a short-chain ester while maintaining a benign, saturated structural profile that degrades rapidly in environmental remediation scenarios [1].

Accelerated Environmental Degradation vs. Aromatic Phthalates

A critical advantage of the saturated cyclohexane ring is its reduced environmental persistence compared to aromatic phthalates. In comparative photocatalytic remediation studies using TiO2-supported Rh0 nanoparticles, an aqueous solution of diethyl cyclohexane-1,2-dicarboxylate (222 mg/L) achieved >99% transformation in just 2 hours. In contrast, the aromatic baseline, diethyl phthalate (DEP), required 5 hours to reach the same >99% degradation threshold under identical UV/air conditions [1].

Evidence DimensionTime to >99% photocatalytic degradation
Target Compound Data2 hours
Comparator Or BaselineDiethyl phthalate (5 hours)
Quantified Difference60% reduction in degradation time
Conditions222 mg/L aqueous solution, TiO2-supported Rh0 catalyst, room temperature, UV irradiation with air bubbling

Faster environmental degradation significantly lowers the ecological footprint and wastewater treatment costs for industrial formulators, supporting green procurement mandates.

Elimination of High-Pressure Hydrogenation in Downstream Synthesis

For manufacturers synthesizing saturated derivatives like hexahydrophthalyl alcohol or specialized aliphatic polyesters, using diethyl cyclohexane-1,2-dicarboxylate directly bypasses a highly demanding hydrogenation step. Converting DEP to the hexahydrophthalate typically requires high-pressure conditions (e.g., 30 to 50 bar H2) and specialized transition metal catalysts (such as Rh(0) nanoparticles or Ti-MOF-supported CoH) to overcome the aromatic resonance energy [1]. Procuring the pre-hydrogenated ester eliminates the capital expenditure for high-pressure reactors and the recurring costs of noble metal catalysts.

Evidence DimensionUpstream processing requirements
Target Compound DataReady for direct reduction or transesterification at ambient pressure
Comparator Or BaselineDiethyl phthalate (Requires 30-50 bar H2 for ring saturation)
Quantified DifferenceElimination of 30-50 bar H2 processing step
ConditionsIndustrial synthesis of saturated cyclic diols or polyesters

Procuring the fully saturated ester directly reduces manufacturing complexity, equipment requirements, and safety risks associated with high-pressure hydrogen handling.

Density and Volatility Modulation for Plastisol Formulations

The saturation of the aromatic ring subtly alters the physical properties of the ester, which is critical for precise formulation matching. Diethyl cyclohexane-1,2-dicarboxylate exhibits a density of approximately 1.05 g/cm3 and a boiling point of 135 °C at 11 mmHg. In contrast, diethyl phthalate has a higher density (~1.12 g/cm3) and a higher boiling point (~158 °C at 10 mmHg). The lower density of the hexahydrophthalate allows for a higher volume yield per mass procured, while its slightly higher volatility profile must be accounted for in high-temperature curing processes.

Evidence DimensionLiquid density
Target Compound Data~1.05 g/cm3
Comparator Or BaselineDiethyl phthalate (~1.12 g/cm3)
Quantified Difference~6.25% reduction in density
ConditionsStandard ambient temperature and pressure (SATP)

The lower density provides a volumetric advantage in formulation, reducing the overall weight of the final plasticized product or solvent blend per unit cost.

Drop-In Non-Phthalate Plasticizer for Sensitive Applications

Due to its saturated, non-aromatic structure, this compound is an ideal choice for plasticizing PVC, cellulose derivatives, and polyurethanes in applications where regulatory compliance strictly prohibits traditional phthalates. It maintains the high solvation efficiency and low density of short-chain esters without the associated endocrine-disrupting toxicity, making it suitable for medical tubing, toys, and food-contact materials [1].

Precursor for Saturated Cyclic Diols

Bypassing the need for high-pressure aromatic hydrogenation, this ester serves as a direct, ambient-pressure precursor for the synthesis of 1,2-cyclohexanedimethanol (hexahydrophthalyl alcohol) via standard ester reduction techniques. This is highly relevant for manufacturers producing specialized aliphatic polyesters and performance coatings where maintaining an aliphatic backbone is critical[2].

Environmentally Degradable Solvent Formulations

Leveraging its rapid photodegradation profile (>99% degradation in 2 hours under UV/TiO2), it is highly suitable as a carrier solvent in agrochemicals, cosmetics, or industrial cleaning formulations where minimizing environmental persistence and wastewater treatment burden is a primary procurement objective [3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10138-59-7

Dates

Last modified: 08-15-2023

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